molecular formula C14H19N3O B1525001 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one CAS No. 1280290-03-0

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one

Cat. No. B1525001
M. Wt: 245.32 g/mol
InChI Key: YIPMXNLEFGLUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one” is a compound with the CAS Number: 1280290-03-0 . It has a molecular weight of 245.32 . The compound is in powder form and is typically stored at room temperature . The IUPAC name for this compound is 1-phenyl-3-(1-piperazinyl)-2-pyrrolidinone .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

“1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one” is a powder that is stored at room temperature .

Scientific Research Applications

1. Application in Antidepressant Synthesis

  • Summary of Application: This compound plays a significant role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
  • Results or Outcomes: The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

2. Application in Serotonin Reuptake Inhibition

  • Summary of Application: A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
  • Results or Outcomes: The most promising compound A20 was stable in human liver microsomes and possessed good pharmacokinetic properties . Antidepressant study in vivo of the compound A20 showed that A20 could potently antagonize the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus and reduce immobility times in the rat forced swimming test (FST) .

3. Application in Antipsychotic Drug Synthesis

  • Summary of Application: This compound is a part of a hybrid compound consisting of iso-thiazole and piperazine moieties. Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
  • Results or Outcomes: The development of novel antipsychotic drugs is a significant area of study in the discipline . Antipsychotic drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with various mental health conditions .

4. Application in Antiviral Drug Synthesis

  • Summary of Application: Piperazine derivatives, including “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one”, have a wide range of biological activities such as antiviral .
  • Methods of Application: The exact methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The development of novel antiviral drugs is a significant area of study in the discipline . Antiviral drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with various viral infections .

5. Application in Antimicrobial Drug Synthesis

  • Summary of Application: Piperazine derivatives, including “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one”, have a wide range of biological activities such as antimicrobial .
  • Methods of Application: The exact methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The development of novel antimicrobial drugs is a significant area of study in the discipline . Antimicrobial drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with various bacterial infections .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-phenyl-3-piperazin-1-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPMXNLEFGLUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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